Home > Products > Screening Compounds P100051 > 3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide -

3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Catalog Number: EVT-5589358
CAS Number:
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JD5037

  • Compound Description: JD5037 (1) is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1 R) receptor. Peripheral CB1 receptor antagonists/inverse agonists have significant therapeutic potential for metabolic disorders, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []
  • Relevance: While the exact structure of JD5037 is not provided in the abstract, the paper focuses on the synthesis of its deuterated analog. The fact that this research involves developing a compound for potential clinical use against metabolic disorders suggests a possible structural relationship or shared mechanism of action with 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide, prompting further investigation. https://www.semanticscholar.org/paper/ad14cc50b6f1d6c1e1344b2d37ab5668244e6ff7 []

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies have established that specific stereochemical features within the JDTic molecule are crucial for its kappa potency and selectivity. This compound requires a second basic amino group and a second phenol group in close proximity to the amino group to exhibit its antagonist activity effectively. []
  • Relevance: Both JDTic and 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide share a substituted piperidine ring in their structures. The presence of the 3-methyl-1-piperidinyl sulfonyl moiety in the target compound and the focus on substituted piperidine structures in the JDTic research suggest potential overlap in their biological activities or molecular targets. https://www.semanticscholar.org/paper/6477765232b37d7f2ba0623deb3df711dc0a3ef0 []

(3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 8a)

  • Compound Description: This compound represents a methyl-substituted analog of JDTic with high potency and selectivity for the kappa-opioid receptor. []
  • Relevance: The structural similarity with JDTic, specifically the presence of a substituted piperidine ring, connects Compound 8a to the target compound, 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide. Further investigation into the structure-activity relationships of both the target compound and Compound 8a might reveal valuable insights into their potential interactions with opioid receptors. https://www.semanticscholar.org/paper/a53f61951ba8b7d86d402bb45516b96ef28df324 []

4. cis-1-[2-(4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (Compound 40, Anaquest, A-3331.HCl, Brifentanil)* Compound Description: This compound is a potent analgesic with a remarkably short duration of action. In preclinical models, it demonstrated significantly greater potency compared to morphine and fentanyl. []* Relevance: The presence of a 3-methyl-4-substituted piperidine ring in Compound 40 highlights a key structural similarity with 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide. Although the exact pharmacological target of the target compound is unknown, the shared structural motif and the analgesic properties of Compound 40 suggest a potential for shared biological activity, prompting further investigation. https://www.semanticscholar.org/paper/1ee76b330dd385c1f695ab59f9867cb8d3022aab []

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: GSK962040 represents the first small-molecule motilin receptor agonist to enter clinical development. It exhibits potent activity at both the recombinant human motilin receptor and the native rabbit motilin receptor. Notably, it potentiates neuronal-mediated contractions in isolated gastric antrum tissue and demonstrates promising pharmacokinetic properties in preclinical models. []
  • Relevance: While the core structure differs, the presence of a 3-methyl piperidine moiety in both GSK962040 and 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide highlights a structural similarity that might be relevant in terms of their interactions with biological targets, especially considering their potential activity in similar physiological systems like the gastrointestinal tract. https://www.semanticscholar.org/paper/b14c9ed1b9a86ea0cd32209970f4f05e2850f374 []

Properties

Product Name

3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

IUPAC Name

3-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]butanamide

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C17H26N2O3S/c1-13(2)11-17(20)18-15-6-8-16(9-7-15)23(21,22)19-10-4-5-14(3)12-19/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,18,20)

InChI Key

UBPRJMVCYMNQOG-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.